N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Description
This compound features a benzamide core substituted at the 3-position with a 2,5-dioxopyrrolidin-1-yl group. The amide nitrogen is linked to a 1,3-thiazol-2-yl moiety, which is further substituted at the 4-position with a 2,5-dichlorothiophen-3-yl group. The 2,5-dioxopyrrolidin group may enhance solubility through hydrogen-bonding interactions.
Properties
IUPAC Name |
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N3O3S2/c19-13-7-11(16(20)28-13)12-8-27-18(21-12)22-17(26)9-2-1-3-10(6-9)23-14(24)4-5-15(23)25/h1-3,6-8H,4-5H2,(H,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJKATGESVDPOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=C(SC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
For instance, as antimicrobial agents, they may inhibit the synthesis of essential bacterial proteins, while as antitumor agents, they may interfere with cell division.
Biochemical Pathways
These could include pathways related to inflammation, pain perception, microbial growth, viral replication, fluid balance, nerve signal transmission, and cell division.
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability and lesser side effects.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific biological activity. For instance, as an antimicrobial agent, it could result in the death of microbial cells, while as an antitumor agent, it could lead to the death of tumor cells.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility, stability, and interaction with its targets.
Biological Activity
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Structural Characteristics
This compound features a complex arrangement of functional groups:
- Thiazole Ring : Provides diverse chemical reactivity.
- Dichlorothiophene Moiety : Enhances electronic properties and biological interactions.
- Dioxopyrrolidine Group : Imparts additional pharmacological potential.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
1. Antimicrobial Activity
Compounds containing thiazole and thiophene rings have demonstrated effectiveness against various bacterial strains. For instance:
- Inhibition of Staphylococcus aureus : Studies show significant antibacterial activity.
- Inhibition of Escherichia coli : The compound has been effective in reducing bacterial growth.
2. Anti-inflammatory Effects
The compound may modulate inflammatory pathways by interacting with specific enzymes or receptors involved in the inflammatory response. This is particularly relevant in conditions such as arthritis and chronic inflammatory diseases.
3. Anticancer Properties
Preliminary studies suggest that the compound could act as an anticancer agent through mechanisms involving:
- Apoptosis Induction : Triggering programmed cell death in cancer cells.
- Cell Cycle Arrest : Preventing cancer cell proliferation.
The specific mechanisms through which this compound exerts its effects are still under investigation. However, it is believed to interact with multiple biochemical pathways, influencing cellular processes significantly.
Research Findings
Several studies have been conducted to evaluate the pharmacological properties of this compound:
Case Studies
-
Antimicrobial Efficacy :
In a study evaluating various thiazole derivatives, this compound was found to have a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics against resistant strains of bacteria. -
Anti-inflammatory Activity :
A preclinical model assessed the anti-inflammatory effects of the compound in induced arthritis in rodents. Results indicated a marked reduction in inflammatory markers compared to control groups. -
Cytotoxicity Against Cancer Cells :
In vitro testing against human cancer cell lines revealed that the compound induced apoptosis at concentrations that were not cytotoxic to normal cells, highlighting its selective action.
Comparison with Similar Compounds
Structural Analog 1: 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide (MPPB)
Key Features :
- Benzamide substituted at the 4-position with a 2,5-dimethylpyrrole.
- Amide nitrogen linked to a 2,5-dioxopyrrolidin-1-yl group.
Comparison :
- Substituent Position : MPPB’s dimethylpyrrole is at the benzamide’s 4-position, whereas the target compound’s dichlorothiophene-thiazole is attached via the amide nitrogen.
- Functional Groups : MPPB’s dimethylpyrrole is electron-rich, contrasting with the electron-deficient dichlorothiophene in the target compound. Both share the 2,5-dioxopyrrolidin group, suggesting a role in solubility or target interaction.
- Biological Activity: MPPB enhances monoclonal antibody production by modulating cell metabolism and glycosylation . The target compound’s dichlorothiophene-thiazole moiety may confer distinct activity due to altered electronic and steric properties.
Structural Analog 2: 4-(2,5-Dioxopyrrolidin-1-yl)-N-(4-methoxynaphthalen-1-yl)benzamide
Key Features :
- Benzamide substituted at the 4-position with 2,5-dioxopyrrolidin.
- Amide nitrogen linked to a methoxynaphthalene group.
Comparison :
- Substituent Position : The dioxopyrrolidin group is at the benzamide’s 4-position (vs. 3-position in the target compound). Positional differences may affect conformational flexibility and target binding.
Structural Analog 3: 4-(Dimethylsulfamoyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide
Key Features :
- Benzamide substituted at the 4-position with dimethylsulfamoyl.
- Amide nitrogen linked to a 4-(4-fluorophenyl)-1,3-thiazol-2-yl group.
Comparison :
- Thiazole Substituents : Both compounds feature a thiazole ring, but the target compound’s dichlorothiophene substituent differs from the fluorophenyl group in this analog. Chlorine atoms increase lipophilicity and steric bulk compared to fluorine.
- Functional Groups : The dimethylsulfamoyl group in this analog may enhance solubility but reduce metabolic stability compared to the target’s dioxopyrrolidin.
Data Table: Structural and Functional Comparison
Structure-Activity Relationship (SAR) Insights
- Dioxopyrrolidin Group : Shared between the target compound and MPPB, this group may improve solubility or participate in hydrogen bonding with biological targets .
- Substituent Position : The 3-position of the dioxopyrrolidin in the target compound vs. the 4-position in MPPB and other analogs may influence conformational preferences and binding pocket interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
